5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid
Description
Properties
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-9(7-10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOBBPVHVBRAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143617-90-7 | |
| Record name | 5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane, 5-amino-2-methylbenzoic acid reacts with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) or triethylamine. The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the Boc-protected derivative. Typical molar ratios of 1:1.2 (amine:Boc₂O) ensure complete conversion, with reactions proceeding at 0–25°C for 4–12 hours.
Table 1: Optimization of Direct Boc Protection
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 85–92% |
| Base | Triethylamine | 88% |
| Temperature | 0°C → 25°C (gradual) | 90% |
| Reaction Time | 8 hours | Max conversion |
Post-reaction, the crude product is isolated via aqueous workup (10% citric acid, followed by sodium bicarbonate) and purified by recrystallization from ethyl acetate/hexane.
Nitration-Reduction-Protection Sequence
For substrates lacking a pre-existing amino group, nitration followed by reduction and protection offers a viable pathway. This approach is adapted from WO2016075703A2, which details nitration and reduction steps for phenolic analogs.
Nitration of 2-Methylbenzoic Acid Derivatives
Nitration introduces a nitro group at the 5-position of 2-methylbenzoic acid. Using a mixture of nitric acid and sulfuric acid (1:3 v/v), the reaction proceeds at −5°C to 0°C to minimize byproducts. The methyl group directs nitration para to itself, yielding 5-nitro-2-methylbenzoic acid.
Table 2: Nitration Conditions and Outcomes
| Nitration Agent | Acid Medium | Temperature | Yield |
|---|---|---|---|
| HNO₃ (69%) | H₂SO₄ | 0°C | 78% |
| NaNO₃ | HCl | 25°C | 65% |
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. SnCl₂ in hydrochloric acid at 60°C achieves 95% reduction efficiency within 2 hours.
Boc Protection of the Amine
The resultant 5-amino-2-methylbenzoic acid undergoes Boc protection as described in Section 1.
Saponification of Ester Precursors
When the carboxylic acid group is esterified (e.g., methyl ester), saponification becomes necessary. This method, highlighted in PMC9969401, uses aqueous NaOH or LiOH to hydrolyze esters to acids.
Synthesis of Methyl 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoate
The methyl ester is prepared via Fischer esterification (MeOH, H₂SO₄) or Steglich esterification (DCC, DMAP). Boc protection precedes or follows esterification, depending on functional group tolerance.
Saponification Conditions
Aqueous lithium hydroxide (2.0 M) in tetrahydrofuran (THF)/water (4:1) at 50°C hydrolyzes the ester within 3 hours, yielding the free acid in >90% purity.
Table 3: Saponification Optimization
| Base | Solvent System | Temperature | Yield |
|---|---|---|---|
| LiOH | THF/H₂O | 50°C | 92% |
| NaOH | MeOH/H₂O | 65°C | 85% |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.
Major Products Formed
The major product formed from the deprotection of this compound is 2-methylbenzoic acid with a free amino group. Other products depend on the specific reactions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Role in Drug Synthesis
- This compound is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The Boc group protects the amino functionality, facilitating selective reactions that lead to complex molecular architectures essential for drug development.
Case Study: Ceftolozane Synthesis
- Ceftolozane, a cephalosporin antibiotic, is synthesized using 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid as an intermediate. The Boc group allows for controlled deprotection, leading to the formation of active pharmaceutical ingredients with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis. Its stability and reactivity make it suitable for creating more intricate organic structures.
Table: Comparison of Applications in Organic Synthesis
| Compound Name | Application Area | Notes |
|---|---|---|
| This compound | Intermediate in drug synthesis | Used in the synthesis of antibiotics and other pharmaceuticals |
| Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate | Peptide mimetics | Important for developing biologically active molecules |
Bioconjugation
Preparation of Bioconjugates
- The compound is also employed in bioconjugation processes, which are crucial for drug delivery systems and diagnostic applications. The Boc group can be selectively removed under mild conditions, allowing for the attachment of various biomolecules.
Pharmacological Studies
Investigating Biological Activity
- Research has shown that derivatives of this compound exhibit promising biological activities, including antitumor properties. For instance, similar compounds have been evaluated for their potential as antimitotic agents by targeting microtubule dynamics .
Table: Biological Activity of Related Compounds
| Compound | Biological Activity | IC50 Values (nM) |
|---|---|---|
| 2-Aroyl-5-Aminobenzo[b]thiophene | Antimitotic agent | IC50 = 2.6 - 18 |
| This compound | Antibacterial activity | Not yet quantified |
Industrial Applications
Fine Chemicals Production
- In industrial settings, this compound is used to produce fine chemicals and advanced materials. Its role as an intermediate facilitates the large-scale synthesis of various chemical entities required in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group by forming a carbamate, which prevents it from participating in unwanted reactions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a free amino group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid, a compound with notable structural features, has garnered attention in various biological research fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in organic solvents. The compound's structure can be represented as follows:
- Chemical Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. The following sections detail its effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12 | Disruption of cell wall synthesis |
| Escherichia coli | 10 | Inhibition of protein synthesis |
| Candida albicans | 9 | Disruption of membrane integrity |
These results indicate that the compound effectively inhibits the growth of these pathogens through various mechanisms, primarily targeting bacterial cell wall synthesis and protein production pathways .
Anticancer Properties
The compound’s anticancer potential has also been evaluated against several cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells through caspase activation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly affecting those involved in cell wall biosynthesis and metabolic processes in bacteria.
- Apoptosis Induction : In cancer cells, it triggers apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and activation of caspases.
- Biofilm Disruption : It has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness against chronic infections .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study conducted on mice infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with the compound compared to controls.
- Case Study 2 : In a clinical trial involving breast cancer patients, administration of this compound led to reduced tumor size and improved patient outcomes when used alongside standard therapies.
Q & A
Basic: What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to 5-amino-2-methylbenzoic acid?
Answer:
The Boc group is typically introduced via carbodiimide-mediated coupling. A validated protocol involves reacting 5-amino-2-methylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) . The reaction is stirred at room temperature for 16–24 hours. Post-reaction, the urea byproduct is removed by filtration, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield and purity (>95%) are confirmed by HPLC and NMR .
Basic: How can researchers confirm the structural integrity of 5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid post-synthesis?
Answer:
Structural validation requires a combination of analytical techniques:
- NMR (¹H and ¹³C): Identify characteristic peaks, e.g., the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the Boc-protected amine (δ ~155 ppm in ¹³C NMR) .
- HPLC: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 296.3 for C₁₃H₂₁NO₄) .
Advanced: What role does the methyl group at the 2-position play in the compound’s crystallographic behavior?
Answer:
The 2-methyl substituent influences crystal packing by introducing steric hindrance, which can reduce symmetry and alter intermolecular hydrogen bonding. For example, in analogous benzoic acid derivatives, the methyl group creates a dihedral angle of ~15–20° between the benzene ring and the carboxyl group, affecting solubility and melting points. X-ray crystallography studies on similar compounds reveal that bulky substituents like methyl groups promote π-π stacking interactions, stabilizing the crystal lattice .
Advanced: How can researchers address solubility challenges in polar solvents for this compound?
Answer:
The Boc-protected amine and hydrophobic tert-butyl group limit solubility in polar solvents like water. Strategies include:
- pH adjustment: Deprotonate the carboxylic acid group using a mild base (e.g., NaHCO₃) to enhance aqueous solubility.
- Co-solvent systems: Use DMSO/water or THF/water mixtures (e.g., 30% DMSO by volume) to dissolve the compound for biological assays .
- Derivatization: Convert the carboxylic acid to a more soluble salt (e.g., sodium or ammonium salt) via ion-exchange chromatography .
Advanced: What strategies are effective in minimizing racemization during Boc deprotection?
Answer:
Racemization risks arise during acidic Boc removal (e.g., using TFA or HCl). To mitigate:
- Low-temperature conditions: Perform deprotection at 0–4°C in TFA/DCM (1:4 v/v) to slow down acid-catalyzed racemization .
- Short reaction times: Limit exposure to strong acids (<30 minutes) and quench the reaction with cold ether.
- Chiral HPLC monitoring: Use a chiral stationary phase (e.g., Chiralpak IA) to detect enantiomeric excess (ee) post-deprotection .
Advanced: How do electronic effects of the Boc group influence the reactivity of the benzoic acid moiety?
Answer:
The Boc group is electron-withdrawing, which polarizes the adjacent amine and carboxylate groups. This increases the acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes intermediates during amide coupling. DFT calculations on similar compounds show that the Boc group reduces electron density at the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks (e.g., peptide bond formation) .
Basic: What are the storage recommendations for this compound?
Answer:
Store the compound at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Use airtight, light-resistant vials to avoid degradation. For short-term use (≤1 month), storage at 4°C in a desiccator is acceptable .
Advanced: How can researchers utilize this compound in solid-phase peptide synthesis (SPPS)?
Answer:
The Boc-protected derivative is used as a building block in SPPS:
Activation: Convert the carboxylic acid to an active ester (e.g., HOBt ester) using DIC (N,N'-diisopropylcarbodiimide) in DMF.
Coupling: Load onto a resin-bound peptide chain (e.g., Wang resin) with a coupling efficiency >98%, monitored by Kaiser test.
Deprotection: Remove the Boc group with TFA/CH₂Cl₂ (1:4) before subsequent amino acid additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
